(2S)-N,N-dimethylpiperidine-2-carboxamide
Overview
Description
(2S)-N,N-dimethylpiperidine-2-carboxamide is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Tumor Properties
Research has indicated that derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, a closely related compound, have potential as anti-cancer agents. These compounds have been shown to bind well to DNA through intercalation, and some derivatives have demonstrated in vivo antitumor activity, particularly against solid tumors like the Lewis lung carcinoma in mice (Atwell, Rewcastle, Baguley, & Denny, 1987).
DNA Interaction and Topoisomerase Inhibition
Studies on acridine derivatives, including N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), have demonstrated their ability to intercalate into DNA. These compounds are known to inhibit topoisomerases, enzymes crucial for DNA replication and transcription. The inhibition mechanism is believed to involve stabilization of the DNA-topoisomerase complex, leading to DNA breaks and potential anti-cancer effects (Adams et al., 1999).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of acridine-4-carboxamides, such as DACA, have been extensively studied. These studies are vital for understanding the drug distribution and metabolic stability, which are key factors in developing effective cancer therapies. Investigations into the biodistribution and metabolism of carbon-11-labeled DACA and its analogues have been particularly insightful in this regard (Osman et al., 2001).
Potential in Overcoming Multidrug Resistance
DACA and related compounds have shown potential in overcoming various multidrug-resistance phenotypes, an important consideration in cancer treatment where resistance to chemotherapy is a significant challenge. Studies have demonstrated the effectiveness of DACA against different forms of multidrug resistance in vitro, indicating its potential utility in treating refractory leukemia (Davey et al., 1997).
Structural and Kinetic Studies
Structural and kinetic studies of acridine derivatives have provided insights into their interactions with DNA, which is crucial for designing more effective and selective anti-cancer drugs. These studies include crystallographic analyses and investigations into the kinetics of DNA binding, shedding light on the relationships between drug structure, DNA binding kinetics, and biological activity (Adams et al., 2000).
Properties
IUPAC Name |
(2S)-N,N-dimethylpiperidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10(2)8(11)7-5-3-4-6-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYUOVYMORENER-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.